molecular formula C20H23NO4S B5738939 ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5738939
M. Wt: 373.5 g/mol
InChI Key: BYORKGSTWIAXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.13477939 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O4S
  • Molar Mass : 378.46 g/mol
  • CAS Number : 303116-93-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound exhibits potential as an inhibitor of key signaling pathways associated with tumor growth, particularly through:

  • VEGFR Inhibition : It has been reported to inhibit vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen .
  • Apoptosis Induction : The compound has shown the ability to induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as p53 and Bax/Bcl-2 .
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases (G1/S and G2/M), leading to reduced cell proliferation .

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HepG223.2Apoptosis induction and cell cycle arrest
HCT-11649.9VEGFR inhibition and β-tubulin disruption
MCF-726.86Induction of early and late apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against liver (HepG2) and colorectal (HCT-116) cancer cells .

Case Studies

  • Study on HepG2 Cells : In a study focused on HepG2 cells, treatment with this compound resulted in a significant decrease in cell viability (26.86% reduction). Flow cytometry analysis revealed an increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic populations compared to untreated controls .
  • MCF-7 Breast Cancer Model : The compound was tested on MCF-7 breast cancer cells, where it induced apoptosis and demonstrated a notable impact on the cell cycle distribution, causing G2/M phase arrest .

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-24-20(23)18-14-8-6-10-16(14)26-19(18)21-17(22)11-25-15-9-5-7-12(2)13(15)3/h5,7,9H,4,6,8,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORKGSTWIAXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.